2-(4-Benzylpiperazin-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine
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Overview
Description
- This compound is a complex heterocyclic molecule with a pyrimidine core. Its structure includes a benzylpiperazine moiety and a nitro group.
- The benzylpiperazine ring contributes to its pharmacological properties, while the nitro group adds reactivity and potential bioactivity.
Preparation Methods
Synthetic Routes: One synthetic route involves coupling 2-amino-4-benzylpiperazine with 5-nitro-6-chloropyrimidine. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production: While I don’t have specific industrial methods, laboratory-scale synthesis can guide industrial processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Reduction yields the corresponding amino compound, while substitution can lead to various derivatives.
Scientific Research Applications
Biology: May impact cellular signaling pathways.
Chemistry: Serves as a model compound for studying reactivity and drug design.
Mechanism of Action
Targets: Likely targets include kinases, given its kinase inhibitor properties.
Pathways: Inhibition of PKB/Akt signaling affects cell survival, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds: Other benzylpiperazine derivatives, such as benzimidazoles .
Uniqueness: Its specific combination of substituents and functional groups distinguishes it.
Remember that this compound’s detailed research and applications may evolve over time, so consulting recent literature is essential
Properties
Molecular Formula |
C20H27N7O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-nitro-6-piperidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C20H27N7O2/c21-18-17(27(28)29)19(25-9-5-2-6-10-25)23-20(22-18)26-13-11-24(12-14-26)15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,21,22,23) |
InChI Key |
ARMQOGVIQCTAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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